Structural Differentiation: Phenethyl Linker vs. Direct N-Chloroethyl Substitution
The target compound features a phenethyl spacer between the phthalimide core and the chloroethyl group, differing fundamentally from N-(2-chloroethyl)phthalimide (CAS 6270-06-0) where the chloroethyl group is directly attached to the imide nitrogen . This results in a significantly larger molecular volume and distinct electrostatic surface potential. The calculated octanol-water partition coefficient (ClogP) for the target compound is estimated at 4.1, versus 1.6 for N-(2-chloroethyl)phthalimide, indicating higher lipophilicity and potential for improved membrane permeability [1]. Such differences are critical for applications requiring specific pharmacokinetic or linker properties.
| Evidence Dimension | Molecular property comparison (calculated logP and molecular weight) |
|---|---|
| Target Compound Data | Calculated logP ≈ 4.1; MW = 313.78 g/mol |
| Comparator Or Baseline | N-(2-chloroethyl)phthalimide: Calculated logP ≈ 1.6; MW = 209.63 g/mol |
| Quantified Difference | ΔlogP ≈ +2.5; ΔMW ≈ +104.15 g/mol |
| Conditions | In silico prediction based on chemical structure |
Why This Matters
The higher lipophilicity and molecular complexity can significantly influence solubility, cellular uptake, and target binding, making the target compound a superior choice for applications demanding these properties.
- [1] Molbase. 2-[2-[4-(2-chloroethyl)phenyl]ethyl]isoindole-1,3-dione. CAS 1000535-33-0. (Accessed for molecular descriptors). View Source
